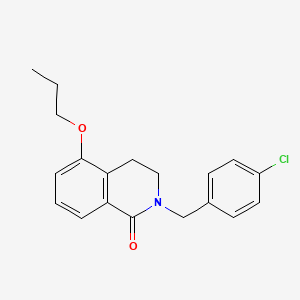

2-(4-chlorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-chlorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one" is a derivative of the dihydroisoquinoline class, which is a group of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have interesting chemical and biological properties due to the presence of a chlorobenzyl group and a propoxy substituent on the dihydroisoquinoline core.

Synthesis Analysis

The synthesis of related dihydroisoquinoline derivatives has been reported using various methods. For instance, the sp3 C-H bond arylation of tetrahydroisoquinolines has been achieved via a nucleophilic addition reaction between aryl Grignard reagents and iminium cations generated in situ by DDQ oxidation under mild conditions . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives has been extensively studied using techniques such as single crystal XRD and DFT calculations . These studies provide insights into the crystal packing, weak interactions, and chiral properties of these compounds. The presence of chloro substituents on the phenyl rings can lead to a variety of halogen-mediated weak interactions, which can influence the crystal structure and stability .

Chemical Reactions Analysis

Dihydroisoquinoline derivatives can undergo various chemical reactions due to their reactive sites. For example, the reaction of tetrahydroisoquinoline with (aryloxymethyl)oxiranes has been used to synthesize new propan-2-ol derivatives . Additionally, the formal [3 + 2] cycloaddition of 4-diazoisoquinolin-3-ones and nitriles has been reported to produce oxazolo[5,4-c]isoquinolines . These reactions highlight the versatility of dihydroisoquinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroisoquinoline derivatives can be influenced by their substituents. For instance, the introduction of a chloro substituent can affect the electronic properties and reactivity of the compound . The biological activity of these derivatives, such as antimicrobial and adrenergic blocking activities, has also been evaluated . The specific properties of "this compound" would need to be determined experimentally, but related studies suggest potential pharmacological applications.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

Researchers have explored the synthesis and chemical properties of dihydroisoquinoline derivatives, emphasizing their utility in creating compounds with potential biological activities. For instance, the use of dihydroisoquinoline as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols under mild conditions demonstrates the chemical versatility and potential synthetic applications of such compounds (Ouchi et al., 2002). Similarly, the synthesis of tetrahydroisoquinoline derivatives with adrenergic blocking and sympatholytic activities highlights the chemical scaffold's adaptability in generating pharmacologically relevant molecules (Aghekyan et al., 2017).

Biological Activity and Mechanistic Insights

Studies have delved into the biological activities of dihydroisoquinoline derivatives, exploring their potential in treating various conditions. For instance, the evaluation of AMPA receptor antagonists based on dihydroisoquinoline structures in genetic animal models of absence epilepsy provides insights into the compound's neurological effects and suggests potential therapeutic applications (Citraro et al., 2006). Furthermore, the antioxidant properties of quinolinone derivatives, including their efficiency in lubricating greases, underscore the versatility of dihydroisoquinoline derivatives in various applied chemistry contexts (Hussein et al., 2016).

Structural Analysis and Material Science

The crystal structure analysis and computational studies of dihydroisoquinoline derivatives, such as the combined experimental and computational study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones, reveal the compound's structural characteristics and the impact of various weak interactions on its stability and properties. This research aids in the understanding of the molecular basis for the compound's functionality and its potential applications in material science and molecular design (Mandal & Patel, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-propoxy-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-2-12-23-18-5-3-4-17-16(18)10-11-21(19(17)22)13-14-6-8-15(20)9-7-14/h3-9H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMCZEHBLITKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)

![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)

![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)